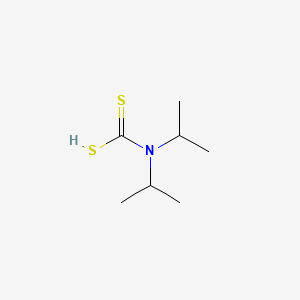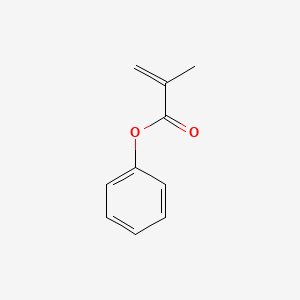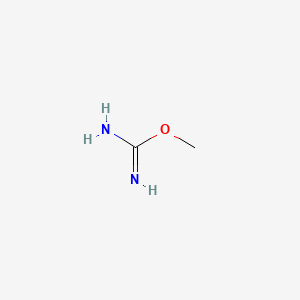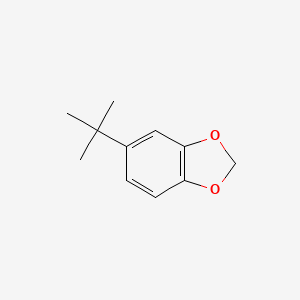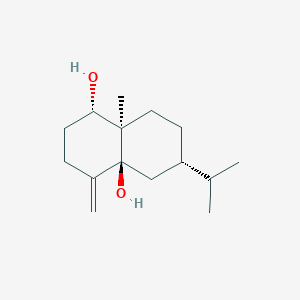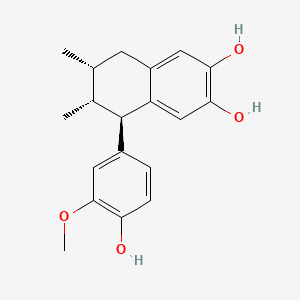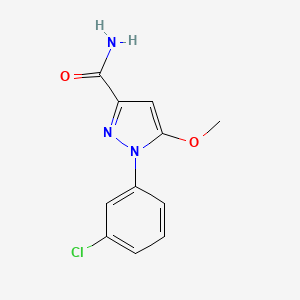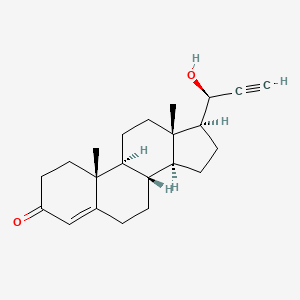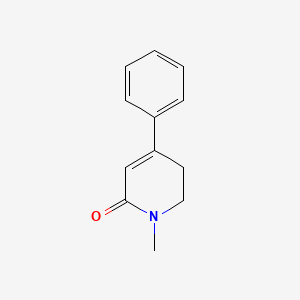
2,2',3,3',6-五氯联苯
描述
Synthesis Analysis
The synthesis of 2,2',3,3',6-Pentachlorobiphenyl and related chlorinated biphenyls involves complex chemical processes. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyls, including 2,2',3,3',6-pentachlorobiphenyl, through a series of steps starting from aniline hydrogen sulfate. This involved acetylation, chlorination, and deacetylation followed by coupling to benzene or appropriate chlorobenzene to give the desired chlorinated biphenyls (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular structure of 2,2',3,3',6-Pentachlorobiphenyl is characterized by the presence of chlorine atoms at specific positions on the biphenyl structure, which significantly affects its physical and chemical properties. The detailed analysis of similar compounds reveals that the arrangement of chlorine atoms and the overall geometry of the molecule play crucial roles in determining its behavior and reactivity. For instance, Kumar et al. (2016) synthesized and characterized a related chlorinated compound, highlighting the importance of structural characterization in understanding the properties of such molecules (Kumar et al., 2016).
Chemical Reactions and Properties
PCBs, including 2,2',3,3',6-Pentachlorobiphenyl, undergo various chemical reactions that affect their environmental persistence and biological impacts. Gorbunova et al. (2020) investigated the reactivity of tetra- and pentachlorobiphenyls with alkali in 2-aminoethanol medium, revealing differences in reactivity and conversion to hydroxy derivatives through nucleophilic substitution (Gorbunova et al., 2020).
Physical Properties Analysis
The physical properties of 2,2',3,3',6-Pentachlorobiphenyl, such as solubility, melting point, and vapor pressure, are influenced by its molecular structure. The presence of multiple chlorine atoms makes it less volatile and less soluble in water compared to less chlorinated biphenyls. These properties affect its distribution in the environment and bioaccumulation potential.
Chemical Properties Analysis
The chemical stability of 2,2',3,3',6-Pentachlorobiphenyl, like other PCBs, contributes to its persistence in the environment. Its reactivity, particularly in the presence of other chemicals or under certain environmental conditions, can lead to the formation of more toxic or reactive compounds. Studies on the metabolic enhancement of PCBs, such as the work by Goto et al. (2018), provide insight into the complex interactions and transformations that these compounds can undergo (Goto et al., 2018).
科学研究应用
2,2',3,3',6-五氯联苯应用综述
2,2',3,3',6-五氯联苯 (PCB 95) 是一种多氯联苯,在科学研究中具有多种独特应用。以下是六个不同应用领域的详细分析,每个领域都包含其自身的学习领域。
神经毒性研究: PCB 95 由于能够被细胞色素 P450 酶代谢成神经毒性代谢物,因此被用于神经毒性研究。 转基因小鼠模型研究已被用于了解 PCB 95 的分布及其对神经毒性结果的影响 。 这些研究对于了解环境污染物对神经健康的影响至关重要。
对映选择性处置研究: 该化合物表现出轴向手性,以两种旋转异构体或非对映异构体形式存在。 已经开展研究以揭示不同类型小鼠中 PCB 95 的非对映选择性处置差异,这有助于表征 PCB 代谢在神经毒性中的作用 。 这一研究对于毒理学和药理学具有重要意义,尤其是在对映选择性药物的开发方面。
环境污染物分析: PCB 95 是技术级 PCB 混合物的组成成分,已在人类死后脑组织中检测到。 它在环境中的存在及其生物积累潜力使其成为环境研究的重要课题。 该领域的研究重点是监测和分析 PCB 95 作为一种环境污染物及其对野生动物和人类健康的影响 。
手性和生物转化: PCB 95 的手性在研究非对映选择性生物转化及其如何改变生物过程方面令人感兴趣。 确定 PCB 非对映异构体(如 PCB 95)的绝对构型可以促进对环境和人类生物监测以及毒理学研究的解释 。
工业副产物监测: PCB 95 仍然作为工业过程的副产物产生,例如生产颜料和硅橡胶。 该领域的研究涉及监测这些副产物以评估当前的环境和职业性 PCB 暴露 。
发育毒理学: 鉴于其在发育神经毒性中的作用,PCB 95 被用于研究,以了解其在发育阶段的影响。 例如,斑马鱼幼虫的研究已经进行,以调查 PCB 95 的非对映选择性毒性作用,从而深入了解与 PCB 暴露相关的发育风险 。
作用机制
Target of Action
2,2’,3,3’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating the circadian clock . This regulation is achieved through the inhibition of the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It is known that the compound’s interaction with the circadian clock can have downstream effects on various biological processes regulated by the circadian rhythm .
Pharmacokinetics
Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . The water solubility of 2,2’,3,3’,6-Pentachlorobiphenyl is 47.02ug/L at 20 ºC , indicating that it has low bioavailability in aqueous environments.
Result of Action
It is known that pcbs can cause harmful health effects due to their bioaccumulative properties . For example, PCBs have been found to act as a developmental neurotoxicant (DNT), targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,6-Pentachlorobiphenyl. The compound’s chiral nature can also lead to enantioselective toxic effects . This means that the two enantiomers of the compound may have different toxic effects, which can be influenced by environmental factors such as temperature and pH .
属性
IUPAC Name |
1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUJLANSDKRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073536 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-60-2 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84)?
A1: 2,2',3,3',6-Pentachlorobiphenyl (PCB 84) is a polychlorinated biphenyl congener. Its molecular structure consists of two benzene rings connected by a single C-C bond, with five chlorine atoms substituted at the 2,2',3,3', and 6 positions. The dihedral angle between the two benzene rings in PCB 84 is 81.5° []. This non-planar structure is characteristic of polychlorinated biphenyls and influences their interactions with biological systems.
Q2: Has the absolute configuration of PCB 84 atropisomers been determined?
A2: While one study mentions the "absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers" [], the abstract does not provide specific details. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Further research is needed to understand the specific configurations and potential implications for PCB 84 activity and toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



